molecular formula C14H13BrClN B283580 N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine

N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine

Cat. No. B283580
M. Wt: 310.61 g/mol
InChI Key: BREAXGATSBXUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine, also known as BBCA, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. BBCA belongs to the class of organic compounds known as aminobenzylamines and is a derivative of benzylamine. In

Mechanism of Action

The exact mechanism of action of N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine is not fully understood. However, studies have shown that it can interact with certain enzymes and receptors in the body, leading to its various biological effects. For example, N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine can increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial, antifungal, and anticancer properties, N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has been found to have antioxidant activity, which may help protect against oxidative stress. N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has also been shown to have anti-inflammatory effects, which may make it a useful treatment for inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine in lab experiments is its relatively simple synthesis method. Additionally, N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has been found to have a range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine is its limited solubility in water, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine. One area of interest is its potential use in the development of new antimicrobial and antifungal agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine and its potential applications in the treatment of neurological disorders. Another potential area of research is the development of new synthetic methods for N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine that may improve its purity and solubility.

Synthesis Methods

N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine can be synthesized using a multi-step process involving the reaction of 2-chlorobenzylamine with 4-bromobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine in its free base form. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has been studied for its potential applications in the development of new drugs. It has been shown to have antimicrobial and antifungal properties, making it a promising candidate for the treatment of infectious diseases. N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has also been found to have anticancer activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase.

properties

Molecular Formula

C14H13BrClN

Molecular Weight

310.61 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[(2-chlorophenyl)methyl]methanamine

InChI

InChI=1S/C14H13BrClN/c15-13-7-5-11(6-8-13)9-17-10-12-3-1-2-4-14(12)16/h1-8,17H,9-10H2

InChI Key

BREAXGATSBXUHN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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